molecular formula C7H9NOS B125505 N-Ethylthiophene-3-carboxamide CAS No. 150079-41-7

N-Ethylthiophene-3-carboxamide

Cat. No.: B125505
CAS No.: 150079-41-7
M. Wt: 155.22 g/mol
InChI Key: PXBYRWXQWJIZNT-UHFFFAOYSA-N
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Description

Sodium sulfite is an inorganic compound with the chemical formula Na₂SO₃. It appears as a white, water-soluble solid and is commonly used as an antioxidant and preservative. Sodium sulfite is also utilized in various industrial processes, including the softening of lignin in the pulping and refining of wood and lignocellulosic materials .

Synthetic Routes and Reaction Conditions:

Types of Reactions:

  • Oxidation: Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of oxygen:

    2Na2SO3+O22Na2SO42\text{Na}_2\text{SO}_3 + \text{O}_2 \rightarrow 2\text{Na}_2\text{SO}_4 2Na2​SO3​+O2​→2Na2​SO4​

  • Reduction: Sodium sulfite acts as a reducing agent and can reduce various compounds, such as in the reduction of iodine to iodide:

    Na2SO3+I2Na2SO4+2NaI\text{Na}_2\text{SO}_3 + \text{I}_2 \rightarrow \text{Na}_2\text{SO}_4 + 2\text{NaI} Na2​SO3​+I2​→Na2​SO4​+2NaI

  • Substitution: Sodium sulfite reacts with aldehydes to form bisulfite adducts, and with ketones to produce sulfonic acids .

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Sodium sulfite itself.

    Reaction Conditions: Typically conducted in aqueous solutions at room temperature.

Major Products:

    Oxidation: Sodium sulfate.

    Reduction: Sodium iodide.

    Substitution: Bisulfite adducts and sulfonic acids.

Mechanism of Action

Sodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant and preservative. In biological systems, sodium sulfite can scavenge oxygen, preventing oxidative damage to cells and tissues .

Comparison with Similar Compounds

Uniqueness of Sodium Sulfite:

Properties

IUPAC Name

N-ethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYRWXQWJIZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879128
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150079-41-7
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-thiophenecarboxylic acid (20 g, 178 mmol), thionyl chloride (30 mL), and DMF (5 drops) was stirred overnight, then was concentrated under vacuum and stripped several times from toluene to remove all traces of excess thionyl chloride. Pyridine (31.64 g, 400 mmol) was added dropwise to a mixture of this acid chloride and ethylamine hydrochloride in toluene (5 mL) and CH2Cl2 (50 mL). After stirring for 1 h, the reaction was washed with 10% aq HCl followed with water, then was dried (MgSO4), concentrated, and crystallized from ethyl acetate/hexanes to give 14.9 g of N-ethyl-3-thiophenecarboxamide as a tan solid, a 76% yield. m.p. 115°-117° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
31.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of thiophene-3-carboxylic acid (20.0 g, 178 mmol), thionyl chloride (30 mL, 411 mmol), and catalytic DMF (5 drops) was stirred at RT overnight. This solution was concentrated under vacuum, and stripped several times from toluene to remove all traces of excess thionyl chloride. Ethyl amine hydrochloride (29.03 g, 356 mmol) was then added to a solution of this crude acid chloride dissolved in CH2Cl2 (50 mL). Pyridine (31.64 g, 400 mmol) was added, and after 1 h of stirring the reaction was washed with 10% HCl followed with water, dried (MgSO4), concentrated, and recrystallized from EtOAc/hexanes to give 14.9 g of N-ethyl-3-thiophenecarboxamide as a tan solid, a 76% yield. m.p. 115°-117° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
29.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.64 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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